5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2/t12-,15-/m1/s1 |
InChI Key |
HMPDLAZETKCVNO-IUODEOHRSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ringsThe final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving nitrile oxides and hydrazines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions can produce reduced forms of the compound with altered chemical properties .
Scientific Research Applications
5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,2,4-Oxadiazole Core
3-Benzyl Substitution
- Compound : 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1)
- Molecular Weight : 269.34 g/mol (identical to the phenyl analog but with a benzyl group).
3-Isopropyl Substitution
- Compound : 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole (CAS 1807936-69-1)
- Molecular Weight : 221.30 g/mol (free base).
- Key Differences : The isopropyl group reduces aromaticity, increasing steric bulk. Its hydrochloride salt (CAS 1807888-05-6) has improved solubility (stored at -20°C for stability) .
Core Heterocycle Modifications
Pyrimidine-Integrated Analogs
- Compound: 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d)
- Molecular Weight: Not explicitly stated, but melting point = 261–262°C.
- ~200°C for non-aromatic analogs). These derivatives show promise in antiviral applications .
Piperidine-Based Analogs
Stereochemical and Functional Group Comparisons
Biological Activity
5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H19N3O
- Molecular Weight : 221.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence signaling pathways. Specifically, it has been shown to interact with:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could potentially act as a modulator of receptor activity, influencing cellular responses.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies revealed that certain derivatives showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the p53 pathway and caspase activation .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- It has been tested against human carbonic anhydrases (hCA I, II, IX, and XII) with some derivatives showing nanomolar inhibitory concentrations .
Antibacterial Activity
The oxadiazole derivatives have displayed antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
- A study reported superior antibacterial activity against Acinetobacter baumannii, a pathogen known for antibiotic resistance .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10.38 | Apoptosis induction via p53 |
| Anticancer | U937 (leukemia) | 15.00 | Caspase activation |
| Enzyme Inhibition | hCA IX | 0.089 | Competitive inhibition |
| Antibacterial | A. baumannii | < 2 | Disruption of bacterial metabolism |
Notable Research Findings
- Cytotoxicity Studies : A study highlighted that certain oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines .
- Apoptosis Induction : Western blot analysis confirmed increased levels of p53 and cleaved caspase-3 in treated cancer cells, indicating a robust apoptotic response .
- Structure Activity Relationship (SAR) : Research into SAR showed that modifications on the phenyl ring significantly affected the biological potency of the compounds .
Q & A
Q. What experimental approaches identify the compound’s molecular targets?
- Methodological Answer : Combine:
- Chemoproteomics : Photoaffinity labeling with a biotinylated probe (click chemistry).
- Thermal Shift Assay : Monitor protein denaturation (SYPRO Orange dye) in cell lysates.
- CRISPR-Cas9 Knockout : Validate targets via gene-edited cell lines (e.g., KO of suspected kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
